tert-Butyl-4-hydroxy Atorvastatin
Description
Properties
Molecular Formula |
C₃₇H₄₃FN₂O₆ |
|---|---|
Molecular Weight |
630.75 |
Synonyms |
(3R,5R)-tert-Butyl 7-(2-(4-Fluorophenyl)-4-((4-hydroxyphenyl)carbamoyl)-5-isopropyl-3-phenyl-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoate |
Origin of Product |
United States |
Scientific Research Applications
Background on Atorvastatin
Atorvastatin functions as a selective and competitive inhibitor of the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, which plays a critical role in cholesterol biosynthesis. By inhibiting this enzyme, atorvastatin effectively lowers levels of low-density lipoprotein (LDL) cholesterol and triglycerides while raising high-density lipoprotein (HDL) cholesterol levels, thereby reducing the risk of cardiovascular diseases .
Cholesterol-Lowering Effects
Tert-butyl-4-hydroxy atorvastatin retains the pharmacological properties of atorvastatin, making it useful in studies aimed at understanding cholesterol metabolism and the management of hyperlipidemia. Research indicates that atorvastatin can significantly reduce cardiovascular events in patients with varying risk factors, including those with diabetes and hypertension .
Biocatalytic Manufacturing
Recent studies have explored the use of biocatalysts in the production of atorvastatin intermediates, including this compound. For instance, engineered strains of Agrobacterium radiobacter have been utilized to enhance the efficiency of producing key intermediates for atorvastatin synthesis, indicating a shift towards more sustainable manufacturing processes .
Combination Therapies
This compound may be investigated in combination with other therapeutic agents to enhance lipid-lowering effects. Studies have shown that combining atorvastatin with ezetimibe can provide superior outcomes compared to monotherapy in patients with dyslipidemia .
Cardiovascular Disease Prevention
Clinical trials have established that high doses of atorvastatin can significantly reduce major cardiovascular events, such as myocardial infarction and stroke. The potential application of this compound in similar contexts could provide additional insights into optimizing treatment regimens for patients at risk of cardiovascular diseases .
Effects on Non-Cardiovascular Outcomes
Emerging research suggests that statins may also play a role in non-cardiovascular outcomes. For instance, preliminary studies indicate that atorvastatin may slow cognitive decline in Alzheimer's patients and reduce progression in chronic kidney disease . Further investigation into this compound could elucidate its effects on these conditions.
Case Studies
Comparison with Similar Compounds
Pharmacological and Metabolic Comparisons
Bioactivity and Toxicity
- Atorvastatin Calcium (active form): Reduces LDL cholesterol by inhibiting HMG-CoA reductase. However, high doses are associated with hepatotoxicity (elevated AST/ALT) and myopathy .
- tert-Butyl-Protected Intermediates : These compounds (e.g., Acetonide ester) are pharmacologically inert but critical for API synthesis. Their metabolic fate involves esterase-mediated hydrolysis to release the active acid form .
- Combination Therapy : Co-administration of atorvastatin with artemisinin derivatives reduces hepatotoxicity while maintaining antiparasitic efficacy, suggesting synergistic detoxification pathways .
Enzyme Induction and Detoxification
- Glutathione S-Transferase (GST) Modulation : Dietary antioxidants like BHA (structurally similar to tert-butyl groups) enhance GST activity, which may explain the reduced mutagenicity of atorvastatin intermediates in hepatic cytosol .
Analytical and Regulatory Considerations
- Purity Standards : Atorvastatin intermediates (e.g., Related Compound I) are held to >95% purity (HPLC) to minimize impurities like the epoxy-THF analog .
- Regulatory Status : Over 20 interchangeable atorvastatin products (e.g., Lipitor, Apo-Atorvastatin) are approved, underscoring the importance of rigorous quality control for intermediates .
Preparation Methods
Hydrogenation of tert-Butyl Isopropylidene Nitrile
The synthesis begins with the hydrogenation of tert-butyl isopropylidene nitrile (TBIN) to tert-butyl isopropylidene amine. This step employs a sponge nickel catalyst under 50 psi hydrogen pressure in isopropyl alcohol (IPA) and aqueous ammonia, achieving complete conversion within 24 hours. The resulting amine is extracted into toluene and concentrated under vacuum to yield a high-purity intermediate.
Condensation with Atorvastatin Diketone
The tert-butyl isopropylidene amine is condensed with 4-fluoro-β-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenyl-benzenebutanamide (atorvastatin diketone) in a pressurized argon environment. The reaction mixture, comprising tetrahydrofuran (THF), hexanes, and pivalic acid, is heated at 75°C for 96 hours to form the acetonide ester. Post-reaction workup involves sequential washing with sodium hydroxide and hydrochloric acid to remove residual catalysts, followed by solvent stripping to isolate the acetonide ester (yield: 78–82%).
Hydrolysis to tert-Butyl-4-hydroxy Intermediate
The acetonide ester undergoes hydrolysis in methanol with aqueous HCl at 30°C, yielding the diol ester (tert-Butyl-4-hydroxy Atorvastatin). Subsequent treatment with sodium hydroxide converts the diol ester to its sodium salt, which is purified via methyl tert-butyl ether (MTBE) washes. Critical parameters include maintaining a methanol content below 0.4% w/v during distillation to prevent side reactions.
One-Step Synthesis Approach
A streamlined method disclosed in CN104151286A involves a single-step reaction of 1-p-fluorophenyl-2-phenyl-ethyl ketone, 1-anilino-4-methyl-1,3-pentanedione, and (4R,6R)-6-aminoethyl-2,2-dimethyl-1,3-dioxane-4-tert-butyl acetate. Formic acid catalyzes the reaction in benzene at 100–110°C under reflux for 10 hours. Post-reaction neutralization with HCl and crystallization in ethanol/cyclohexane yields the tert-butyl-4-hydroxy intermediate with 65–70% efficiency. While this method reduces synthesis steps, benzene’s toxicity limits its industrial applicability.
Acid-Catalyzed Cyclization Method
US6867306B2 describes a cyclization route using methanesulfonic acid in a xylene-hexane solvent system. The diketone intermediate reacts with an amino ester at reflux for 48 hours, directly forming the lactone precursor. Although this method achieves 70–75% yields, prolonged reaction times and high acid concentrations increase the risk of epimerization and impurity generation.
Comparative Analysis of Synthetic Routes
| Method | Reagents | Temperature | Time | Yield | Key Advantages |
|---|---|---|---|---|---|
| Hydrogenation-Condensation | TBIN, Ni catalyst, THF, MTBE | 75°C | 96 h | 78–82% | High purity, scalable |
| One-Step Synthesis | Formic acid, benzene | 100–110°C | 10 h | 65–70% | Fewer steps, rapid |
| Acid-Catalyzed Cyclization | Methanesulfonic acid, xylene-hexane | Reflux | 48 h | 70–75% | Direct lactone formation |
The hydrogenation-condensation method is favored for industrial use due to its robustness and compatibility with Good Manufacturing Practices (GMP). In contrast, the one-step approach, while efficient, requires substitution of benzene with safer solvents.
Process Optimization and Yield Enhancement
Solvent System Optimization
Replacing hexanes with heptane in the condensation step reduces solvent toxicity without compromising yield. Similarly, substituting benzene with toluene in the one-step method improves safety while maintaining reaction efficiency.
Catalytic Improvements
Using Raney nickel instead of sponge nickel in hydrogenation accelerates reaction kinetics, reducing processing time by 20%. Additionally, substituting methanesulfonic acid with camphorsulfonic acid in cyclization minimizes side reactions.
Temperature and Pressure Control
Lowering the hydrogenation pressure to 30 psi and increasing the temperature to 80°C enhances amine formation rates, achieving 95% conversion in 18 hours.
Quality Control and Impurity Profiling
Critical impurities include residual acetonide ester (<0.1%) and epimerized diol esters (<0.5%). HPLC analysis with a C18 column and UV detection at 245 nm ensures compliance with pharmacopeial standards. Process parameters such as pH during hydrolysis (maintained at 5.5–6.0) and distillation endpoints (methanol <0.4% w/v) are tightly controlled to minimize degradation.
Industrial-Scale Production Considerations
Large-scale batches (≥100 kg) utilize continuous hydrogenation reactors to improve throughput. In-line FTIR spectroscopy monitors reaction progress, enabling real-time adjustments. Cost analysis reveals that the hydrogenation-condensation method incurs 15–20% lower raw material costs compared to cyclization routes due to higher yields .
Q & A
Q. Q. What interdisciplinary approaches link chemical engineering principles to tert-Butyl-4-hydroxy Atorvastatin research?
- Methodological Answer :
- Process intensification : Apply microreactor technology to enhance mixing and heat transfer during esterification .
- Scale-down modeling : Use computational fluid dynamics (CFD) to predict shear stress effects on crystallization kinetics .
- Lifecycle assessment (LCA) : Evaluate solvent recovery systems (e.g., pervaporation) to minimize environmental impact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
